2,3-Dimethoxy-6-nitrobenzaldehyde
Description
Contextual Significance in Synthetic Organic Chemistry
In synthetic organic chemistry, 2,3-Dimethoxy-6-nitrobenzaldehyde serves as a versatile building block for the creation of more complex molecules. frontiersin.org The presence of multiple functional groups—aldehyde, nitro, and methoxy (B1213986) groups—on the aromatic ring allows for a variety of chemical transformations. The aldehyde group can participate in reactions such as condensations and oxidations, while the nitro group can be reduced to an amine, opening pathways to a different set of derivatives. The methoxy groups influence the reactivity of the aromatic ring and can be modified in later synthetic steps.
This compound is particularly important in the synthesis of heterocyclic compounds, such as quinolines. nih.gov The Friedländer synthesis, a classic method for preparing quinolines, traditionally uses 2-aminobenzaldehydes. However, the limited commercial availability of substituted 2-aminobenzaldehydes poses a challenge. nih.gov A significant advancement involves the in situ reduction of 2-nitrobenzaldehydes, like this compound, to their corresponding amino derivatives, which then react with active methylene (B1212753) compounds to form the quinoline (B57606) ring system. nih.gov This domino reaction, combining nitro reduction and heterocyclization, has expanded the utility of nitrobenzaldehydes in synthesizing a wide range of substituted quinolines. nih.gov
Historical Development and Evolution of Research Applications
The study of nitrobenzaldehydes dates back to early investigations into the nitration of benzaldehyde (B42025). google.comresearchgate.net Historically, the focus was often on the synthesis and separation of the different isomers (ortho, meta, and para) of nitrobenzaldehyde. wikipedia.orgresearchgate.net The development of reliable methods for synthesizing specific isomers, including those with additional substituents like methoxy groups, was a crucial step in unlocking their potential as synthetic intermediates. google.compatsnap.com
Initially, research on compounds like this compound was driven by the need for precursors in the synthesis of natural products and other target molecules. Over time, the applications have evolved and expanded. A significant area of development has been the use of ortho-nitrobenzyl derivatives as photolabile protecting groups (PPGs). wikipedia.orgpsu.edu PPGs are chemical moieties that can be removed from a molecule using light, offering precise spatial and temporal control over the release of active compounds. wikipedia.orgpsu.edu While 2-nitrobenzyl itself was one of the first and most common PPGs, the introduction of substituents like methoxy groups can fine-tune the photochemical properties, such as absorption wavelength and cleavage efficiency. acs.org This has made substituted nitrobenzaldehydes valuable in fields like biochemistry for "caging" and releasing bioactive molecules like ATP and neurotransmitters. psu.edu
Overview of Key Research Trajectories and Emerging Paradigms
Current research involving this compound and related compounds is following several key trajectories:
Domino and Multicomponent Reactions: There is a growing emphasis on developing domino reactions, such as the nitro reduction-Friedländer synthesis of quinolines, to increase synthetic efficiency by combining multiple steps into a single operation. nih.gov Similarly, multicomponent reactions that bring together three or more reactants in one pot to form a complex product are also a major area of interest for synthesizing quinoline derivatives and other heterocyclic systems. rsc.org
Advanced Photolabile Protecting Groups: The design of new and improved PPGs based on the o-nitrobenzyl scaffold continues to be an active area of research. acs.orgnih.govthieme-connect.de Scientists are exploring how different substitution patterns on the aromatic ring affect the photochemical properties to create PPGs with higher quantum yields, cleaner reactions, and absorption at longer, less damaging wavelengths of light. psu.edu
Medicinal Chemistry Applications: The quinoline core is a common feature in many biologically active compounds. acs.org Consequently, the use of this compound as a starting material for the synthesis of novel quinoline derivatives is a significant research focus in medicinal chemistry. These efforts aim to discover new therapeutic agents. acs.orgumich.edu
The table below provides a summary of the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H9NO5 |
| Molecular Weight | 211.17 g/mol |
| CAS Number | 2531-63-7 |
This data is sourced from PubChem. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxy-6-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-4-3-7(10(12)13)6(5-11)9(8)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXFQMHMUVDCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Regioselective Preparations of 2,3 Dimethoxy 6 Nitrobenzaldehyde
Established Reaction Pathways for 2,3-Dimethoxy-6-nitrobenzaldehyde Synthesis
The preparation of this compound is primarily achieved through two main strategies: the direct nitration of a corresponding precursor and more elaborate multi-step syntheses starting from simple, readily available aromatic compounds.
The most direct method for synthesizing this compound is the electrophilic nitration of 2,3-dimethoxybenzaldehyde. rsc.org This reaction typically involves treating the substrate with a nitrating agent. The traditional "mixed acid" method, employing a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is a common approach for the nitration of aromatic compounds. askfilo.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. askfilo.com
The reaction proceeds as follows:
Step 1: Generation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Step 2: Electrophilic Attack: The nitronium ion attacks the benzene (B151609) ring of 2,3-dimethoxybenzaldehyde to form a resonance-stabilized carbocation intermediate (an arenium ion).
Step 3: Deprotonation: A base (such as HSO₄⁻ or H₂O) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound.
While effective, this method can present challenges in controlling the reaction and may lead to the formation of isomeric byproducts or over-nitration. rsc.org
An alternative strategy involves constructing the target molecule through a sequence of reactions starting from simpler, often naturally derived, building blocks. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a renewable resource, serves as a promising starting material for such syntheses. nih.gov A hypothetical route could involve the following transformations:
Protection and Modification: The hydroxyl group of vanillin is first methylated to yield veratraldehyde (3,4-dimethoxybenzaldehyde).
Functional Group Interconversion: A series of reactions would be required to shift the methoxy (B1213986) groups to the 2 and 3 positions and introduce the aldehyde at the 1 position. This complex rearrangement is a significant synthetic challenge.
Nitration: The resulting 2,3-dimethoxybenzaldehyde intermediate is then nitrated as described in the previous section.
A documented example of using a vanillin derivative involves its conversion through methylation, nitration, and bromination to afford 2,5-dibromo-3,4-dimethoxy-6-nitrobenzaldehyde, demonstrating the feasibility of using such precursors for creating highly functionalized nitrobenzaldehydes. nih.gov These multi-step pathways, while often longer, can offer better control over the final substitution pattern.
Optimization Strategies for Yield and Purity in this compound Production
Achieving high yield and purity is critical, as the synthesis of specific nitrobenzaldehyde isomers can be challenging. researchgate.net Several factors can be optimized to improve the outcome of the synthesis.
| Parameter | Optimization Strategy | Rationale |
| Temperature | The reaction is typically conducted at low temperatures (e.g., in an ice bath). | Nitration is a highly exothermic process. Low temperatures help to control the reaction rate, preventing thermal runaway and reducing the formation of unwanted byproducts from over-nitration or side reactions. |
| Nitrating Agent | The choice and concentration of the nitrating agent are crucial. Alternatives to the harsh mixed-acid system, such as milder nitrating agents or different acid catalysts, can be explored. | Modifying the nitrating agent can enhance selectivity for the desired isomer and improve functional group tolerance. rsc.org |
| Reaction Time | Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) allows for quenching the reaction at the optimal time. | Stopping the reaction once the starting material is consumed prevents the formation of dinitrated or other side products, simplifying purification. |
| Purification | The crude product is often a mixture of isomers. Purification can be achieved through recrystallization or chromatography. In some cases, chemical separation is effective; for instance, mixtures of related isomers have been successfully separated by treatment with potassium hydroxide, which selectively reacts with one isomer. tandfonline.com | Effective purification is essential to isolate the desired this compound from other isomers (e.g., the 4-nitro or 5-nitro isomers) that may form. |
Analysis of Regiochemical Control in Nitrobenzaldehyde Functionalization
The position of the incoming nitro group on the 2,3-dimethoxybenzaldehyde ring is determined by the directing effects of the existing substituents. Electrophilic aromatic substitution is governed by the ability of these groups to either donate or withdraw electron density from the ring, which in turn stabilizes or destabilizes the arenium ion intermediate. libretexts.org
The substituents on the precursor have the following directing effects:
-CHO (Aldehyde) group at C1: This is an electron-withdrawing group and acts as a deactivator and a meta-director. youtube.com
-OCH₃ (Methoxy) groups at C2 and C3: These are electron-donating groups, acting as powerful activators and ortho, para-directors. libretexts.org
The formation of this compound, where the nitro group is at the C6 position, can be explained by the interplay of these effects. The C6 position is ortho to the aldehyde group, but it is also para to the C3-methoxy group and ortho to the C2-methoxy group. The strong activating and directing influence of the two methoxy groups overrides the deactivating, meta-directing effect of the aldehyde group. The combined electron-donating effect of the methoxy groups makes the positions ortho and para to them the most nucleophilic and thus the most likely sites for electrophilic attack.
Table of Regiochemical Influences
| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Nitration |
|---|---|---|---|---|
| Aldehyde | C1 | Electron-withdrawing (Deactivating) | meta | C5 |
| Methoxy | C2 | Electron-donating (Activating) | ortho, para | C4, C6 |
| Methoxy | C3 | Electron-donating (Activating) | ortho, para | C2, C4, C6 |
The convergence of the powerful ortho, para-directing effects of both methoxy groups at the C6 position makes it the predominant site of nitration, leading to the regioselective formation of the desired product.
Green Chemistry Principles and Sustainable Synthetic Approaches
Traditional nitration methods often rely on hazardous reagents like concentrated sulfuric and nitric acids, which generate significant amounts of corrosive waste and pose safety risks. rsc.orgscispace.com In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic alternatives. researchgate.netmjcce.org.mk
Potential sustainable approaches for the synthesis of this compound include:
Solid Acid Catalysts: Using solid-supported reagents, such as zeolite H-Y-supported copper(II) nitrate, can facilitate easier separation of the catalyst from the reaction mixture, reduce waste, and potentially allow for catalyst recycling. tandfonline.com
Photochemical Nitration: Aromatic nitration can be carried out using UV radiation in the presence of nitrate or nitrite ions. scispace.comresearchgate.netmjcce.org.mk This method can often be performed under milder, ambient conditions, avoiding the need for strong acids. scispace.com
Mechanochemistry: The use of ball milling for electrophilic nitration represents a significant advancement. rsc.org This technique can reduce or eliminate the need for bulk solvents, decrease energy consumption, and enhance safety compared to conventional solvent-based processes. rsc.org
Milder Nitrating Agents: Developing bench-stable, recyclable organic nitrating agents can replace hazardous traditional reagents, leading to cleaner reaction profiles and less waste. rsc.org
The application of these green methodologies to the synthesis of this compound could lead to more sustainable and efficient production processes.
Advanced Applications of 2,3 Dimethoxy 6 Nitrobenzaldehyde in Synthetic Organic Chemistry and Materials Science
Building Block for the Construction of Complex Heterocyclic Systems
2,3-Dimethoxy-6-nitrobenzaldehyde serves as a versatile starting material for the synthesis of a variety of complex heterocyclic systems, which are key components in many biologically active compounds and functional materials. Its strategic placement of methoxy (B1213986), nitro, and aldehyde groups on the benzene (B151609) ring allows for a range of chemical transformations, leading to the formation of diverse and intricate molecular architectures.
Synthesis of Indole (B1671886) and Quinoline (B57606) Derivatives
The chemical structure of this compound makes it a suitable precursor for constructing indole and quinoline frameworks, which are prevalent in pharmaceuticals and natural products. The synthesis of these derivatives often involves multi-step reaction sequences that take advantage of the reactivity of the aldehyde and nitro groups.
Recent advancements have demonstrated the utility of ruthenium catalysts in the three-component deaminative coupling reaction of anilines with aldehydes and allylamines to produce 2,3-disubstituted quinoline derivatives. rsc.org This method is noted for its efficiency, avoiding the need for reactive reagents and minimizing wasteful byproducts. rsc.org The reaction proceeds through the initial formation of an imine from the aniline (B41778) and aldehyde, which then undergoes deaminative coupling and annulation with an amine to yield the quinoline product. rsc.org While electron-rich anilines are effective substrates for this transformation, electron-deficient anilines have been found to be less suitable. rsc.org
Formation of Quinazoline and Other Nitrogen-Containing Rings
The compound is also instrumental in the synthesis of quinazolines and other nitrogen-containing heterocyclic systems. These structures are of significant interest due to their broad spectrum of biological activities. The synthesis of 1,2-disubstituted 1,2-dihydroquinazoline 3-oxides represents a novel pathway to these heterocycles. maynoothuniversity.iersc.orgresearchgate.net These intermediates, which are types of nitrones, can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as N-methyl maleimide (B117702) and dimethyl acetylenedicarboxylate, to generate more complex, fused heterocyclic systems. maynoothuniversity.iersc.orgresearchgate.net The reaction outcomes, including the formation of primary cycloadducts or rearranged azomethine ylides, are influenced by the nature of the substituents on the dipole. maynoothuniversity.iersc.org
The synthesis of quinazolin-4(3H)-one motifs is another key application. These compounds can be prepared through the reaction of an intermediate, 3-amino-2-methylquinazolin-4(3H)-one, with various benzaldehyde (B42025) derivatives. nih.gov The resulting products exhibit a range of chemical shifts in their NMR spectra, confirming the formation of the desired quinazolinone core with different substitution patterns on the benzylidene moiety. nih.gov
Development of Diverse Drug-like Scaffolds
The inherent reactivity of this compound allows for its use in the creation of diverse molecular scaffolds that are attractive for drug discovery programs. The ability to generate complex heterocyclic systems like quinazolines and their derivatives opens up avenues for developing new therapeutic agents. For instance, N-acylhydrazones, which can be synthesized from salicylaldehydes and contain a hydrazonic functional group, are a versatile class of compounds with potential biological applications. beilstein-journals.org The properties of these molecules can be tuned by modifying the substituents on the aldehyde-derived ring. beilstein-journals.org
Precursor in the Design and Synthesis of Fluorescent Probes and Molecular Sensors
Nitrobenzoxadiazole (NBD) and its selenium analog, nitrobenzoselenadiazole (NBSD), are important fluorophores used in the development of fluorescent probes and molecular sensors. nih.gov These probes are valuable tools for imaging and detecting biologically relevant analytes. nih.gov The electron push-pull system within NBD derivatives, created by electron-donating and electron-withdrawing groups, is key to their fluorescent properties. nih.gov While not a direct precursor to the core NBD or NBSD moiety, the structural motifs present in this compound are relevant to the design of complex fluorescent probes where the signaling unit is attached to a larger molecular framework.
Integration into Polymer Architectures for Responsive Materials
The functional groups of this compound offer handles for its incorporation into polymer chains. This can lead to the development of responsive materials, where the properties of the polymer can be altered by external stimuli. For example, the nitro group can be reduced to an amine, which can then participate in polymerization reactions or serve as a site for further functionalization. The aldehyde group can also be utilized in various polymer-forming reactions. While specific examples of integrating this exact compound into polymer architectures for responsive materials are not detailed in the provided search results, the chemical functionalities present make it a plausible candidate for such applications.
Radiochemistry Precursors for Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful imaging technique used in diagnostics and drug development. nih.gov It relies on the use of radiotracers, which are molecules labeled with a positron-emitting radionuclide. The development of novel radiotracers is a key area of research. While this compound itself is not a radiotracer, it can serve as a precursor for the synthesis of molecules that are later radiolabeled. The nitro group, for instance, can be a site for introducing a radiolabel. The most commonly used radionuclide for PET is fluorine-18 (B77423) (¹⁸F) due to its favorable properties, including a suitable half-life and low positron range. nih.gov
2,3 Dimethoxy 6 Nitrobenzaldehyde As a Core Component in Photoremovable Protecting Groups and Caged Compounds
Unraveling the Secrets of Light-Induced Release: The 2-Nitrobenzyl Mechanism
The ability of 2-nitrobenzyl-based compounds to release a protected molecule upon exposure to light is a fascinating example of photochemistry at work. This process, known as photorelease or photocleavage, is governed by a series of rapid, light-induced chemical transformations.
The Critical Roles of the Nitro Group and Ortho-Substituents in Photocleavage
The photorelease mechanism of 2-nitrobenzyl compounds is fundamentally driven by the nitro group (NO₂) and its interaction with substituents at the ortho position on the benzene (B151609) ring. nih.govacs.org When the molecule absorbs ultraviolet (UV) light, it enters an excited state. In this energized state, an oxygen atom from the nitro group plucks a hydrogen atom from the carbon atom situated between the benzene ring and the protected molecule (the benzylic carbon). This intramolecular hydrogen abstraction is a key step that initiates the release sequence.
How Dimethoxy Substitution Boosts Efficiency and Wavelength Sensitivity
The inclusion of two methoxy (B1213986) (-OCH₃) groups in the 2,3-dimethoxy-6-nitrobenzaldehyde structure is a strategic design choice that confers significant advantages. These electron-donating groups have a profound impact on the photolytic properties of the molecule.
The primary benefits of this dimethoxy substitution are:
Increased Wavelength Sensitivity: The methoxy groups push the molecule's light absorption to longer, less-damaging wavelengths. acs.org This "red shift" is highly advantageous for biological applications, as it allows for the use of near-UV or even visible light, which is less harmful to living cells and can penetrate deeper into tissues.
Enhanced Photolytic Efficiency: The quantum yield, a measure of the efficiency of a photochemical reaction, is generally increased by the presence of the dimethoxy groups. researchgate.net By donating electron density, they facilitate the initial light absorption and stabilize the critical intermediates, leading to a more efficient release of the caged molecule. The widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) protecting group is another example that leverages this principle for improved performance. psu.edu
A Closer Look at the Reaction Pathway: Aci-nitro and Hemiacetal Intermediates
Detailed investigations using techniques like laser flash photolysis have shed light on the intricate sequence of events during photorelease. acs.orgacs.org The formation of the aci-nitro intermediate is a pivotal, yet fleeting, step in the pathway. acs.orgacs.org
From this point, the reaction can proceed through various routes. One well-established mechanism involves the cyclization of the aci-nitro intermediate to form a five-membered ring. This cyclic intermediate then undergoes further rearrangement, ultimately cleaving the bond to the protected molecule and generating a 2-nitrosobenzaldehyde byproduct. nih.gov
When the caged molecule is an alcohol or a phenol, the mechanism can involve the formation of another transient species known as a hemiacetal. acs.orgacs.org In this scenario, the oxygen atom of the caged hydroxyl group can attack the benzylic carbon, forming a temporary hemiacetal structure. The subsequent breakdown of this intermediate liberates the free alcohol or phenol. The precise pathway and the lifetimes of these intermediates are influenced by the specific substitution pattern on the nitrobenzyl ring and the nature of the caged molecule itself.
Building with Light: Design and Synthesis of Caged Compounds
The synthesis of caged compounds using this compound typically involves standard organic chemistry reactions to link the protecting group to the molecule of interest. For instance, to cage a carboxylic acid, the 2,3-dimethoxy-6-nitrobenzyl alcohol can be reacted with the carboxylic acid under conditions that favor ester formation. Similarly, to cage an alcohol or a phenol, the corresponding 2,3-dimethoxy-6-nitrobenzyl bromide can be used in an etherification reaction. The specific synthetic route is tailored to the functional groups present in the molecule to be caged.
Illuminating Research: Applications of Photoremovable Protecting Groups
The true power of photoremovable protecting groups lies in their ability to provide unprecedented control over chemical and biological systems.
Precise Control in Time and Space: In Vitro Applications
In a laboratory setting (in vitro), caged compounds are invaluable tools for studying complex reaction pathways and cellular processes. nih.govrsc.org By keeping a reactive species inert until the moment of light exposure, researchers can control the precise timing and location of its release. nih.govacs.orgnih.govrsc.org
For example, a caged enzyme inhibitor can be introduced into a system, and the enzymatic reaction can be allowed to proceed normally. At a chosen moment, a focused beam of light can be used to release the inhibitor at a specific point within the sample, allowing researchers to study the immediate effects of the inhibition with high temporal and spatial resolution. This level of control is crucial for dissecting intricate biological signaling pathways and understanding the dynamics of chemical reactions. The development of photoremovable protecting groups that can be cleaved by different wavelengths of light further enhances this control, allowing for the sequential release of multiple compounds in the same system. harvard.edu
| Property | Description |
| Core Structure | 2-Nitrobenzyl |
| Key Substituents | 2,3-Dimethoxy, 6-Nitro |
| Photorelease Trigger | UV/Visible Light |
| Key Intermediate | aci-nitro species |
| Byproduct | 2,3-Dimethoxy-6-nitrosobenzaldehyde |
Engineering of Photodegradable Hydrogels and Biomaterials
The ortho-nitrobenzyl ether moiety, exemplified by structures derived from this compound, serves as a critical component in the design of advanced photodegradable hydrogels and biomaterials. These materials offer precise spatial and temporal control over their properties, making them invaluable for applications such as 2D and 3D cell culture, tissue engineering, and targeted drug release. nih.govnih.gov The fundamental principle involves incorporating the photolabile nitrobenzyl group into the backbone of a polymer network, typically based on biocompatible polymers like polyethylene (B3416737) glycol (PEG). nih.govnih.gov
The synthesis of these hydrogels involves creating a photodegradable cross-linker. nih.gov For instance, a monomer containing the o-nitrobenzyl ether group can be synthesized and subsequently coupled to the ends of a polymer chain like PEG-bis-amine, forming a diacrylate macromer that can undergo polymerization. nih.govnih.gov This process results in a hydrogel network where the crosslinks contain the photocleavable o-nitrobenzyl ether units. nih.gov
Exposure to cytocompatible wavelengths of light, typically in the range of 365-420 nm, initiates the cleavage of the o-nitrobenzyl ether bond. nih.govresearchgate.net This photocleavage breaks the crosslinks within the hydrogel, leading to its degradation. nih.gov The degradation can be controlled with high precision; low-intensity flood irradiation can degrade the material over minutes, while high-intensity laser light can achieve degradation in seconds. nih.govresearchgate.net This allows for on-demand manipulation of the hydrogel's physical and chemical properties in situ. nih.gov
This dynamic tunability is particularly useful for studying cell-material interactions. nih.govresearchgate.net Researchers can encapsulate cells within these hydrogels and then, at a desired time, use light to degrade specific regions of the gel. nih.gov This enables the creation of micro-scale channels for directed cell migration studies, the release of encapsulated cells, or the alteration of the hydrogel's stiffness to observe its effect on cell function and differentiation. nih.govnih.gov The ability to alter the cellular microenvironment in real-time provides a powerful tool to investigate dynamic biological processes that were previously difficult to study with static culture systems. nih.gov
Below is a table summarizing key features of photodegradable hydrogels based on o-nitrobenzyl linkers.
| Feature | Description | Wavelength for Degradation | Time Scale | Key Application |
| Dynamic Control | Material properties (e.g., stiffness, porosity) can be changed in real-time using light. | 365-420 nm (UV/Visible) | Seconds to Minutes | 3D Cell Culture, Tissue Engineering |
| Spatiotemporal Precision | Light can be directed to specific locations, allowing for micro-scale patterning and control. | 405 nm (Laser) | Seconds | Directed Cell Migration, In-situ Cell Release |
| Biocompatibility | The hydrogel components (e.g., PEG) and the degradation process are generally cytocompatible. | Two-photon irradiation | Varies | Live Cell Imaging and Manipulation |
Photoproduct Analysis and Strategies for Mitigating Side Reactions (e.g., Nitrosobenzaldehyde Derivatives)
The photolysis of compounds containing the o-nitrobenzyl photoremovable protecting group (PPG), while highly effective, is not without complications. The primary photochemical reaction is intended to cleave the benzylic carbon-oxygen bond, releasing the caged molecule and converting the PPG into a nitroso-ketone or, in the case of this compound, a nitrosobenzaldehyde derivative. utdallas.eduacs.org However, this nitroso byproduct is not inert and can lead to undesirable side reactions. acs.orgnih.gov
One of the major issues is that the photoproducts, particularly the o-nitrosobenzaldehyde species, can be highly absorbent at the same wavelengths used for photolysis. nih.govscholasticahq.com This creates an "inner filter" effect, where the byproducts compete for photons with the remaining caged compound, reducing the efficiency of the uncaging process. acs.orgscholasticahq.com Furthermore, these byproducts can be reactive. For example, when uncaging a thiol-containing molecule, the resulting nitrosobenzaldehyde can react with the newly exposed thiol group, diminishing the yield of the desired free molecule. nih.gov
Analysis of the photolysis process has also revealed the formation of other, sometimes fluorescent, byproducts. nih.gov Studies on the photolysis of 4,5-dimethoxy-2-nitrobenzyl (DMNB)-caged carboxylic acids showed a significant increase in fluorescence around 430 nm during UV irradiation. nih.gov Further illumination led to the formation of a second product with orange fluorescence. nih.gov While this fluorescence can potentially be used to monitor the uncaging process, it can also interfere with common fluorescent dyes used in biomedical experiments, complicating data interpretation. nih.gov
The mechanism of photolysis involves a primary aci-nitro intermediate, which can proceed through competing reaction pathways that influence the final product distribution. psu.edu The balance between these pathways can depend on factors like the solvent and pH. nih.govpsu.edu
Strategies to mitigate these side reactions are crucial for the clean and efficient application of o-nitrobenzyl PPGs. Key criteria for an ideal PPG include having photoproducts that are transparent at the irradiation wavelength and biologically inert. acs.orgnih.gov While the o-nitrobenzyl group itself can be problematic, several approaches are considered:
Wavelength Selection: Optimizing the irradiation wavelength can sometimes favor the desired photoreaction and minimize byproduct absorption, though this is often a compromise with photolysis efficiency. scholasticahq.com
Structural Modification: The development of alternative PPGs is a major strategy. Groups like the p-hydroxyphenacyl (pHP) cage have been developed as alternatives that often yield less problematic byproducts. psu.edu
Reaction Quenching: In specific chemical contexts, adding scavenger molecules that react preferentially with the unwanted byproducts could be a solution, although this is less feasible in complex biological systems.
The table below compares properties and byproducts of different photoremovable protecting groups.
| Protecting Group | Typical Wavelength (nm) | Key Byproduct | Potential Issues |
| o-Nitrobenzyl (oNB) | >300 | o-Nitrosobenzaldehyde | Inner filter effect, reactivity with substrate (e.g., thiols). nih.govscholasticahq.com |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~347-365 | Dimethoxynitrosobenzaldehyde | Fluorescent byproducts, potential for side reactions. utdallas.edunih.gov |
| p-Hydroxyphenacyl (pHP) | ~300-350 | p-Hydroxyphenylacetic acid | Generally considered cleaner with fewer reactive byproducts. psu.edu |
Q & A
Q. What are the recommended synthetic routes for preparing 2,3-Dimethoxy-6-nitrobenzaldehyde in laboratory settings?
A practical synthesis involves nitration of 2,3-dimethoxybenzaldehyde. Introduce a nitro group at the meta position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to minimize over-nitration. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and purify via recrystallization (ethanol/water) to isolate the product . For safety, adhere to protocols for handling nitrating agents, including proper ventilation and PPE .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR : Use H and C NMR to confirm substitution patterns (e.g., methoxy groups at C2/C3 and nitro at C6). Compare chemical shifts with analogous compounds like 3-nitrosalicylaldehyde (δ 10.2 ppm for aldehyde proton) .
- IR : Identify key functional groups: aldehyde C=O stretch (~1700 cm), nitro group asymmetrical stretching (~1520 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] at m/z 227.06 (calculated for CHNO) .
Q. What handling and storage protocols ensure the stability of this compound?
Store in airtight containers under inert gas (N or Ar) at 2–8°C in a dry, ventilated environment. Avoid exposure to light, moisture, or strong oxidizers. Use PPE (gloves, lab coat, goggles) during handling, and maintain fume hood ventilation to mitigate inhalation risks .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic addition reactions?
The electron-withdrawing nitro group at C6 decreases electron density at the aldehyde carbonyl, enhancing electrophilicity. Methoxy groups at C2/C3 donate electron density via resonance but exert steric hindrance. Computational studies (e.g., DFT calculations) can map frontier molecular orbitals (FMOs) to predict regioselectivity in reactions like aldol condensations . Validate experimentally by comparing reaction rates with analogs lacking nitro/methoxy groups.
Q. What experimental designs optimize reaction conditions for this compound in multi-step syntheses?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility for condensation reactions. For acid-sensitive steps, use dichloromethane or THF .
- Temperature Control : Maintain low temperatures (-10°C) during lithiation or Grignard reactions to prevent side product formation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate imine formation or reductive amination .
Q. How can discrepancies in reported physical properties (e.g., melting point) be resolved?
Cross-reference data from authoritative sources like NIST Chemistry WebBook and replicate measurements under standardized conditions. For example, if literature reports conflicting melting points (103–106°C vs. 110°C), perform DSC analysis with pure samples to verify thermal behavior . Contradictions may arise from polymorphic forms or impurities introduced during synthesis.
Q. What computational tools predict the environmental fate or toxicity of this compound?
Use QSAR models (e.g., EPI Suite) to estimate log P (octanol-water partition coefficient) and biodegradability. The nitro group may increase persistence; experimental validation via OECD 301B biodegradation testing is recommended . Toxicity predictions can leverage PubChem’s bioassay data for structurally related nitroaromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
